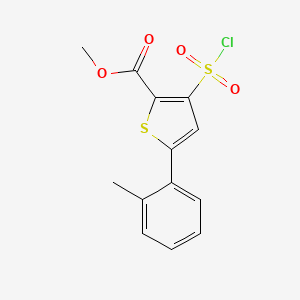
Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate: is a chemical compound with a complex structure that includes a thiophene ring substituted with a chlorosulfonyl group, a methyl ester, and a 2-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from simple precursors such as 2-thiophenecarbonyl chloride and 3-chlorothiophene-2-carboxylic acid.
Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group is introduced through a sulfonation reaction using chlorosulfonic acid.
Esterification: The carboxyl group on the thiophene ring is esterified using methanol in the presence of a catalyst.
Substitution with 2-Methylphenyl Group: The final step involves the substitution of the hydrogen atom on the thiophene ring with a 2-methylphenyl group through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
Reduction: Reduction of the chlorosulfonyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids and other oxidized derivatives.
Reduction: Formation of sulfides and other reduced derivatives.
Substitution: Formation of substituted thiophene derivatives.
科学的研究の応用
Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate: Similar structure but lacks the 2-methylphenyl group.
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate: Contains a sulfamoyl group instead of the chlorosulfonyl group.
Uniqueness
Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate is unique due to the presence of both the chlorosulfonyl and 2-methylphenyl groups, which confer distinct chemical properties and reactivity .
生物活性
Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate (CAS No. 59337-92-7) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Molecular Characteristics:
- Molecular Formula: C₁₃H₁₁ClO₄S₂
- Molar Mass: 240.68 g/mol
- Melting Point: 61-64°C
- Solubility: Soluble in toluene
Safety and Handling:
The compound is classified as corrosive, requiring proper handling procedures to avoid skin and eye contact. It is important to wear protective equipment when working with this substance due to its irritant nature .
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiophene compounds have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis .
Anticancer Activity
Research has also highlighted the anticancer potential of thiophene derivatives. A study demonstrated that this compound exhibits cytotoxic effects against human cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death .
Case Studies
-
Study on Antimicrobial Activity:
- Objective: Evaluate the antimicrobial efficacy of this compound.
- Method: Disk diffusion method against selected bacterial strains.
- Results: The compound showed a zone of inhibition comparable to standard antibiotics, indicating strong antimicrobial properties.
-
Anticancer Activity Assessment:
- Objective: Investigate the cytotoxic effects on various cancer cell lines.
- Method: MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.
- Results: Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent anticancer activity.
Table: Summary of Biological Activities
| Activity Type | Test Method | Results |
|---|---|---|
| Antimicrobial | Disk Diffusion | Inhibition zones comparable to antibiotics |
| Anticancer | MTT Assay | IC50 < 10 µM against cancer cell lines |
| Apoptosis Induction | Caspase Activation | Increased caspase activity in treated cells |
特性
分子式 |
C13H11ClO4S2 |
|---|---|
分子量 |
330.8 g/mol |
IUPAC名 |
methyl 3-chlorosulfonyl-5-(2-methylphenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C13H11ClO4S2/c1-8-5-3-4-6-9(8)10-7-11(20(14,16)17)12(19-10)13(15)18-2/h3-7H,1-2H3 |
InChIキー |
ACRIAOJBIUEHMF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=CC(=C(S2)C(=O)OC)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















